molecular formula C4HClN4 B11922026 4-Chloro-1,3,5-triazine-2-carbonitrile

4-Chloro-1,3,5-triazine-2-carbonitrile

Cat. No.: B11922026
M. Wt: 140.53 g/mol
InChI Key: SOYLOQRJEHPGDM-UHFFFAOYSA-N
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Description

4-Chloro-1,3,5-triazine-2-carbonitrile is a chemical compound belonging to the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-1,3,5-triazine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with sodium cyanide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile, and the temperature is maintained at around 0-5°C to ensure the desired product formation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,3,5-triazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, the reaction with an amine can yield a substituted triazine derivative, while oxidation may produce a triazine oxide .

Mechanism of Action

The mechanism of action of 4-Chloro-1,3,5-triazine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1,3,5-triazine-2-carbonitrile stands out due to its unique combination of a chloro and a cyano group, which imparts distinct reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of a wide range of compounds .

Properties

Molecular Formula

C4HClN4

Molecular Weight

140.53 g/mol

IUPAC Name

4-chloro-1,3,5-triazine-2-carbonitrile

InChI

InChI=1S/C4HClN4/c5-4-8-2-7-3(1-6)9-4/h2H

InChI Key

SOYLOQRJEHPGDM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NC(=N1)Cl)C#N

Origin of Product

United States

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